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(hydroxymethyl)phenyl)boronic

acid

Cat. No.: B1343994 Get Quote

Introduction

The synthesis of effective antiviral compounds is a cornerstone of modern medicinal chemistry

and drug development. This document provides detailed application notes and experimental

protocols for the synthesis of three prominent antiviral drugs: Favipiravir, Molnupiravir, and

Remdesivir. These compounds have demonstrated significant activity against a range of RNA

viruses. The protocols outlined below are intended for researchers, scientists, and drug

development professionals. Additionally, this document details the targeted viral signaling

pathways and presents quantitative data to facilitate comparison and further research.

Favipiravir
Favipiravir is a broad-spectrum antiviral agent that functions as a prodrug. It is converted

intracellularly to its active, phosphoribosylated form, which then inhibits the viral RNA-

dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.

[1] Its synthesis has been a subject of great interest, with various routes developed to improve

yield and scalability.[1][2][3]
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Starting
Material

Key
Intermediat
es

Number of
Steps

Overall
Yield

Purity Reference

Diethyl

malonate

2-

aminomalona

mide, 3,6-

dichloropyrazi

ne-2-

carbonitrile

9 16% >99% [1]

3-hydroxy-2-

pyrazinecarb

oxamide

N/A (Direct

Fluorination)
1 50% Not Specified [2]

3-

aminopyrazin

e-2-

carboxylic

acid

3,6-

dichloropyrazi

ne-2-

carbonitrile

Multiple
43% (from

intermediate)
>99% [3]

2-

aminopyrazin

e

3,6-

dichloropyrazi

ne-2-

carbonitrile

7
48% (for

intermediate)
Not Specified [4]

6-bromo-3-

hydroxypyrazi

ne-2-

carboxamide

3,6-

difluoropyrazi

ne-2-

carbonitrile

4 65%
>99% (ICH

Standards)
[5]

Experimental Protocols
Protocol 1: One-Step Synthesis from 3-hydroxy-2-pyrazinecarboxamide[2]

This protocol describes a simple, one-step synthesis of Favipiravir via direct fluorination.

Materials:
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3-hydroxy-2-pyrazinecarboxamide

Selectfluor®

1-butyl-3-methylimidazolium tetrafluoroborate (BF₄-BMIM) ionic liquid

Ethyl acetate

Water

Procedure:

In a round-bottom flask, dissolve 3-hydroxy-2-pyrazinecarboxamide in BF₄-BMIM.

Add Selectfluor® to the solution.

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Upon completion, add water to the reaction mixture.

Extract the product with ethyl acetate.

Combine the organic layers and wash with water.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by recrystallization to yield Favipiravir.

Protocol 2: Scalable Synthesis from Diethyl Malonate[1]

This multi-step synthesis is suitable for larger-scale production. The following is a summarized

workflow. For detailed step-by-step procedures, refer to the original publication.

Workflow Overview:

Nitrosation: Diethyl malonate is treated with sodium nitrite in acetic acid.
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Reduction: The resulting oxime is reduced to 2-aminomalonamide.

Cyclization: 2-aminomalonamide is condensed with glyoxal to form a pyrazine ring.

Sandmeyer Reaction: A series of reactions to introduce chloro groups.

Cyanation: Introduction of a nitrile group.

Fluorination: Replacement of a chloro group with fluorine.

Hydroxylation: Conversion of the second chloro group to a hydroxyl group.

Amidation: Hydrolysis of the nitrile to a carboxamide.

Purification: Final product purification.

Diagrams

One-Step Synthesis

Multi-Step Synthesis
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Caption: Synthetic routes for Favipiravir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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